molecular formula C20H20O4 B192178 Glabranin CAS No. 41983-91-9

Glabranin

Cat. No. B192178
CAS RN: 41983-91-9
M. Wt: 324.4 g/mol
InChI Key: DAWSYIQAGQMLFS-SFHVURJKSA-N
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Description

Glabranin is a flavanone, a subclass of the flavonoid group . It is a prenylated isoflavonoid of G. glabra L. roots (European licorice, Fabaceae) .


Synthesis Analysis

An efficient formal synthesis of (±)-glabridin was accomplished in 10 steps from resorcinol using Raney Ni to reduce carbon–carbon double bonds in α, β-unsaturated carbonyl compound as the key step .


Molecular Structure Analysis

Glabranin has been studied using molecular docking and dynamics simulation methods . The trajectories of the selected complexes and the receptors were analyzed through 100 ns of MD (Molecular Dynamics) simulation using GROMACS (GROningen MAchine for Chemical Simulations) 4.6.2 software package under AMBER99SB force field (Assisted Model Building with Energy Refinement) .


Chemical Reactions Analysis

The chemical properties of the pigments (decarboxylation, oxidation, conjugation, and chlorination reactions as well as the acyl group migration phenomenon) have been studied .


Physical And Chemical Properties Analysis

Glabranin has the molecular formula C20H20O4 . Its melting point is 169–170°C .

Scientific Research Applications

Antioxidant and Anti-Inflammatory Activities

  • Scientific Field: Biochemistry and Pharmacology
  • Summary of Application: Glabranin is identified as a component of Glycyrrhiza glabra L. (licorice) leaf extracts, which have been studied for their antioxidant and anti-inflammatory activities . The study focused on the modulation of the NF-kB/MAPK pathway, which plays a crucial role in inflammation .
  • Methods of Application: The leaf extracts were obtained through maceration or ultrasound-assisted methods . The anti-inflammatory activity of the extracts and the purified compounds was investigated in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages .
  • Results: All the extracts showed similar antioxidant properties, while licoflavanone, one of the isolated compounds along with Glabranin, exhibited the best antioxidant activity . Extract C and licoflavanone showed a good anti-inflammatory activity without affecting cell viability .

Inhibitor Against Prostate Cancer

  • Scientific Field: Oncology
  • Summary of Application: Glabranin and its derivatives have been studied as potential inhibitors against prostate cancer . The research focused on point mutations like T877A and W741L, which are prevalent in advanced prostate cancer patients and promote cancer development .
  • Methods of Application: The research was conducted using an in-silico method where Glabranin and its derivatives were virtually screened to identify potential drugs for combating such point mutations . Molecular Dockings were performed to find the ligand-receptor complexes with the lowest binding energy .
  • Results: Based on the results of Molecular Docking, Drug-likeness, and ADMET testing, eight structures were subjected to a 100 ns Molecular Dynamics simulation . It was revealed that GlaMod2 phytocompound was effective against T877A and W741L mutations in prostate cancer .

Future Directions

Glabranin has shown potential as an inhibitor against prostate cancer . It was revealed that GlaMod2 phytocompound was effective against T877A and W741L mutations in prostate cancer . This phytocompound may therefore be effective in the development of prostate cancer inhibitors for patients with mutant androgen receptors .

properties

IUPAC Name

(2S)-5,7-dihydroxy-8-(3-methylbut-2-enyl)-2-phenyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O4/c1-12(2)8-9-14-15(21)10-16(22)19-17(23)11-18(24-20(14)19)13-6-4-3-5-7-13/h3-8,10,18,21-22H,9,11H2,1-2H3/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAWSYIQAGQMLFS-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C[C@H](O2)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00194796
Record name Glabranin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00194796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glabranin

CAS RN

41983-91-9
Record name Glabranin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41983-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glabranin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041983919
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glabranin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00194796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
420
Citations
MP Yuldashev, EK Batirov, AD Vdovin… - Russian Journal of …, 2000 - Springer
… The IH NMR spectrum of compound (I) differs from that of glabranin (la) [4] by the presence … behavior to the product of glabranin methylation with diazomethane obtained by us, and is, …
Number of citations: 6 link.springer.com
A Cano-Flores, M Espinoza… - Natural Product …, 2022 - Taylor & Francis
… 2017), we have explored the transformations of the natural products glabranin (1) and 7-O-… of glabranin (1). We also examined the biotransformation of the pyran derivative of glabranin, …
Number of citations: 5 www.tandfonline.com
RB Browne, N Goswami, P Borah, JD Roy - Indian Journal of Clinical …, 2023 - Springer
Prostate cancer is the World's second most frequent malignancy, with the fifth-highest male mortality rate. In advanced prostate cancer patients, point mutations such as T877A and …
Number of citations: 0 link.springer.com
H Fathy, W Abdelhady, RS Ibrahim - Int. J. Pharm. Sci. Rev. Res, 2020 - academia.edu
The pandemic caused by novel coronavirus disease 2019 infecting millions of populations worldwide and the lack of specific treatment necessitate the use of all resources to remedy …
Number of citations: 2 www.academia.edu
IP Varshney, DC Jain, HC Srivastava - International Journal of …, 1983 - Taylor & Francis
… two saponins named Glabranin-A and Glabranin-B which are glycosides of glycyrrhetic acid. Glabranin A on hydrolysis gave glucose and rhamnose (4: 1) whereas glabranin-B gave …
Number of citations: 16 www.tandfonline.com
NK Kassim, M Rahmani, A Ismail, MA Sukari, GCL Ee… - Food chemistry, 2013 - Elsevier
… The isolated compounds were identified as a new pyranocoumarin, glabranin (1) along with three known compounds (umbelliferone (2), scopoletin (3) and sesamin (4)). The …
Number of citations: 104 www.sciencedirect.com
S Oltinovich, G Tolibjonovna - … of Engineering and …, 2022 - namdu.researchcommons.org
CORRECTION OF CHANGES IN MITOCHONDRIAL RESPIRATION AND OXIDATIVE PHOSPHORYLATION WITH GLABRANIN IN AUTOIMMUNE ISCHEMIA AND PEROX …
Number of citations: 2 namdu.researchcommons.org
S Oltinovich, G Tolibjonovna - … of Engineering and …, 2020 - namdu.researchcommons.org
CORRECTION OF CHANGES IN MITOCHONDRIAL RESPIRATION AND OXIDATIVE PHOSPHORYLATION WITH GLABRANIN IN AUTOIMMUNE ISCHEMIA AND PEROX …
Number of citations: 0 namdu.researchcommons.org
NS Kattaev, GK Nikonov - Chemistry of Natural Compounds, 1972 - Springer
Glabranin — A new flavonone from Glycyrrhiza glabra … A colorless crystalline substance with the composition C20H2004, mp 154-155C (from methanol), M + 324, was obtained …
Number of citations: 3 link.springer.com
Y Dong, H Huang, M Zhao, D Sun-Waterhouse… - Journal of Functional …, 2016 - Elsevier
… -7-O-β-d-glucopyranoside and glabranin were evaluated. Enzyme kinetic studies and … -7-O-β-d-glucopyranoside > glabranin). Competitive inhibition and a mixed-type of competitive–…
Number of citations: 77 www.sciencedirect.com

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